molecular formula C23H22N4O3S B2449815 N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide CAS No. 1251674-85-7

N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide

Cat. No.: B2449815
CAS No.: 1251674-85-7
M. Wt: 434.51
InChI Key: WEUONKWPWZVDKH-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide is a complex organic compound characterized by its unique structure, which includes a quinoline core, an oxadiazole ring, and a methylsulfanyl phenyl group

Scientific Research Applications

N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in diseases such as cancer and bacterial infections.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or photonic properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, to elucidate its mechanism of action.

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets by forming covalent bonds, disrupting normal function, and leading to changes in cellular processes .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its potential broad-spectrum activity, it’s likely that multiple pathways could be influenced .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets. Without specific information about this compound’s targets and mode of action, it’s difficult to predict how environmental factors might influence its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the oxadiazole ring and the methylsulfanyl phenyl group. Key steps include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Oxadiazole Ring Formation: The oxadiazole ring is introduced via a cyclization reaction involving hydrazine derivatives and carboxylic acids.

    Final Coupling: The final step involves coupling the quinoline-oxadiazole intermediate with the methylsulfanyl phenyl group using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Nitrated or halogenated phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide stands out due to its unique combination of a quinoline core, an oxadiazole ring, and a methylsulfanyl phenyl group. This structure imparts specific chemical and biological properties that are not found in the similar compounds mentioned above. Its potential as a therapeutic agent targeting specific molecular pathways further highlights its uniqueness.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-[2-oxo-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)quinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-14(2)22-25-23(30-26-22)18-12-21(29)27(19-10-5-4-9-17(18)19)13-20(28)24-15-7-6-8-16(11-15)31-3/h4-12,14H,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUONKWPWZVDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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